molecular formula C11H13N3S B8698383 3-(Mesitylthio)-1H-1,2,4-triazole

3-(Mesitylthio)-1H-1,2,4-triazole

Cat. No.: B8698383
M. Wt: 219.31 g/mol
InChI Key: DSESHQYDMRNVJV-UHFFFAOYSA-N
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Description

3-(Mesitylthio)-1H-1,2,4-triazole is a specialized chemical compound featuring the 1,2,4-triazole heterocycle, a scaffold renowned in medicinal chemistry for its diverse biological activities . This reagent is intended for research applications only and is not approved for diagnostic, therapeutic, or personal use. The 1,2,4-triazole core is recognized as a privileged structure in drug discovery, serving as a key bioisostere for various functional groups and a versatile linker to enhance the efficacy of lead compounds . Researchers investigate this class of compounds for their potential multidirectional biological properties. Scientific literature indicates that 1,2,4-triazole derivatives are extensively studied for their significant antibacterial potential, particularly against challenging drug-resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, structurally related triazole-sulfonamide hybrids and other analogs have demonstrated promising in vitro anticancer activity against a range of human cancer cell lines, making them valuable scaffolds in oncology research . The presence of the mesitylthio substituent in this particular molecule may offer unique steric and electronic properties, potentially influencing its reactivity, binding affinity, and overall performance in chemical synthesis and biological assays. Scientists utilize this compound as a key building block in multicomponent heterocyclizations and other synthetic routes to develop more complex molecular architectures for pharmaceutical and material science applications .

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

5-(2,4,6-trimethylphenyl)sulfanyl-1H-1,2,4-triazole

InChI

InChI=1S/C11H13N3S/c1-7-4-8(2)10(9(3)5-7)15-11-12-6-13-14-11/h4-6H,1-3H3,(H,12,13,14)

InChI Key

DSESHQYDMRNVJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)SC2=NC=NN2)C

Origin of Product

United States

Preparation Methods

Halogen Displacement with Mesitylthiol

A direct route involves substituting a halogen atom at the 3-position of 1H-1,2,4-triazole with mesitylthiol. For instance, 3-chloro-1H-1,2,4-triazole reacts with mesitylthiol (Mes-SH) in the presence of a base such as potassium hydroxide (KOH) or triethylamine (TEA). The reaction typically proceeds in polar aprotic solvents (e.g., DMF or THF) under reflux, yielding 3-(mesitylthio)-1H-1,2,4-triazole.

Key Considerations:

  • Steric Hindrance : The bulky mesityl group (2,4,6-trimethylphenyl) necessitates prolonged reaction times (12–24 h) to achieve moderate yields (50–65%).

  • Solvent Effects : DMF enhances nucleophilicity but may lead to side reactions; THF offers better selectivity but lower conversion rates.

Cyclization Strategies Involving Thioamides

[3+2] Cycloaddition of Thiohydrazides

Cyclocondensation of thiohydrazides with nitriles or amidines represents a versatile pathway. For example, mesitylthioacetimidohydrazide undergoes cyclization in the presence of iodine (I₂) as an oxidant, forming the triazole ring via C–S and C–N bond formation.

Reaction Conditions:

  • Oxidant : I₂ (1.2 equiv) in DMF at 80°C for 6 h.

  • Yield : 68–72%.

Mechanistic Insight:
Iodine facilitates dehydrogenation, promoting cyclization while avoiding metal catalysts.

Electrochemical Synthesis

Metal-Free Oxidative Coupling

Yang and Yuan’s electrochemical method, adapted for sulfur incorporation, employs NH₄OAc and mesitylthiol derivatives in an undivided cell. Under constant potential (1.5 V), the reaction proceeds via iodide radical-mediated C–S bond formation, achieving yields up to 82%.

Advantages:

  • Scalability : Gram-scale synthesis without column chromatography.

  • Sustainability : Eliminates transition-metal catalysts and harsh oxidants.

Protection/Deprotection Strategies for Regioselectivity

Lithium-Mediated Directed Metallation

Inspired by CN113651762A, the 1-position of 1H-1,2,4-triazole is first protected with a methyl group via nucleophilic substitution (KOH/CH₃Cl). Subsequent lithiation at the 3-position using LDA (lithium diisopropylamide) enables reaction with mesitylsulfenyl chloride (Mes-SCl), followed by deprotection to yield the target compound.

Stepwise Protocol:

  • Methylation : 1,2,4-Triazole + CH₃Cl → 1-methyl-1H-1,2,4-triazole (89% yield).

  • Lithiation : LDA in THF at −78°C, followed by Mes-SCl addition.

  • Deprotection : Acidic hydrolysis (HCl/MeOH) to remove the methyl group.

Overall Yield : 55–60%.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Key Advantage
Nucleophilic Substitution3-Chloro-triazole, Mes-SHKOH, DMF, 100°C, 12 h58%Simplicity
CyclizationThiohydrazide, I₂DMF, 80°C, 6 h70%Metal-free
ElectrochemicalNH₄OAc, Mes-SH derivative1.5 V, RT, 4 h82%Scalable, green
Protection/Deprotection1,2,4-Triazole, Mes-SClLDA, THF, −78°C60%Regioselective

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds similar to 3-(Mesitylthio)-1H-1,2,4-triazole exhibit activity against various pathogens. For instance, studies have shown that certain 1,2,4-triazole derivatives possess antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimal inhibitory concentrations (MICs) for these compounds often range from 15.63 to 250 μg/mL, indicating their potential as effective antimicrobial agents.

Anticancer Properties

The anticancer potential of triazole derivatives has been well-documented. For example, aryl-substituted triazoles have been explored for their efficacy against various cancer cell lines. A study highlighted that derivatives of 3-amino-1,2,4-triazole showed promising results in inhibiting cancer cell growth across multiple types . The mechanisms often involve interference with cellular pathways critical for tumor growth and survival.

Anti-inflammatory Effects

Triazole compounds are also recognized for their anti-inflammatory properties. Research has indicated that certain derivatives can modulate inflammatory responses in various biological systems . This application is particularly relevant in the context of chronic diseases where inflammation plays a crucial role.

Fungicides and Herbicides

Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth by disrupting sterol biosynthesis in fungi. The application of this compound in agricultural settings could enhance crop protection against fungal pathogens . The effectiveness of these compounds is often evaluated through field trials and laboratory assays.

Polymer Chemistry

The unique structural properties of triazoles allow them to be utilized in the development of new materials. For instance, triazole-based polymers exhibit excellent thermal stability and mechanical properties. They can serve as key intermediates in the synthesis of advanced materials with specific functionalities .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity MIC values indicate significant antibacterial activity against Staphylococcus aureus.
Anticancer Properties Aryl-substituted derivatives show promise against multiple cancer cell lines with varying IC50 values.
Agricultural Use Triazoles effectively inhibit fungal pathogens in crops when applied as fungicides.
Material Science Triazole-based polymers demonstrate superior thermal stability and potential applications in coatings.

Mechanism of Action

The mechanism of action of 3-(Mesitylthio)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In herbicide formulations, the compound inhibits key enzymes involved in plant growth, leading to the suppression of weed growth. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interfere with enzyme activity is a critical aspect of its function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Key 1,2,4-Triazole Derivatives
Compound Name Substituents Key Structural Features Reference
3-(Mesitylthio)-1H-1,2,4-triazole 3-(2,4,6-Trimethylphenylthio) Bulky arylthio group; high lipophilicity
3-(Substituted methylthio)-4H-triazoles 3-(Alkyl/arylthio); 4-phenyl; 5-trimethoxyphenyl Electron-rich aromatic systems
3’-Substituted bi-4H-triazoles 5-Methyl; 5’-thioxo; aryl substituents Bicyclic structure; enhanced stability
3-Ethyl-1H-1,2,4-triazole 3-Ethyl Simple alkyl substituent; lower steric bulk
3-[(4-Methylbenzyl)sulfonyl]-1H-triazole 3-(Sulfonyl group) Polar sulfonyl group; increased solubility

Key Observations :

  • Sulfonyl derivatives (e.g., 3-[(4-Methylbenzyl)sulfonyl]-1H-triazole) exhibit higher polarity, favoring aqueous solubility but possibly reducing bioavailability .

Key Observations :

  • Continuous-flow synthesis of this compound addresses green chemistry principles by reducing waste and energy consumption .
  • Conventional methods (e.g., for 3-substituted methylthio triazoles) rely on metal catalysts like InCl₃, which may pose environmental concerns .
Table 3: Bioactivity Profiles of Triazole Derivatives
Compound Bioactivity Applications Reference
This compound Under investigation (agrochemical focus) Potential fungicide/herbicide
Thiazol-containing triazoles Plant-growth regulation (EC₅₀: 10–50 μM) Agrochemical adjuvants
3-(Substituted methylthio)-4H-triazoles Anticancer, antiviral Preclinical drug development
Bromuconazole (triazole fungicide) Lanosterol demethylase inhibition Broad-spectrum antifungal
Pyrazolo-triazolo-pyridines COX-2 and kinase inhibition (in silico) Anti-inflammatory/anticancer leads

Key Observations :

  • While this compound’s bioactivity is less documented, structural analogs like bromuconazole and epoxiconazole demonstrate potent antifungal effects via enzyme inhibition .

Physicochemical Properties

Table 4: Physical and Chemical Properties
Compound Solubility Stability Key Challenges
This compound Organic solvents Stable under mild conditions Limited aqueous solubility
3-[(4-Methylbenzyl)sulfonyl]-1H-triazole Water-miscible Sensitive to strong bases Hydrolytic degradation
3-Methyl-1,2,4-triazole-5-thione Polar solvents Oxidative sensitivity Storage under inert atmosphere
3-(2-Methoxy-3-nitrophenyl)-triazole Chloroform, DCM Decomposes under strong oxidants Handling precautions required

Key Observations :

  • The mesitylthio group’s hydrophobicity may limit applications requiring aqueous compatibility but could improve penetration in lipid-rich environments .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Mesitylthio)-1H-1,2,4-triazole, and what are their limitations?

  • Synthetic Routes :

  • Method 1 : A two-step process involving nucleophilic substitution of mesitylthiol with 1H-1,2,4-triazole derivatives under basic conditions. This method often suffers from long reaction times due to inefficient mixing in solid-liquid heterogeneous systems and requires excess potassium carbonate .
  • Method 2 : Heavy metal-catalyzed coupling reactions (e.g., copper or palladium catalysts). While offering moderate yields, this approach raises environmental concerns due to metal contamination and complex wastewater treatment .
    • Limitations : Method 1 is inefficient for scale-up, while Method 2 poses sustainability challenges. Both methods may generate by-products requiring chromatographic purification, reducing overall efficiency.

Q. What physicochemical properties of this compound are critical for its stability and reactivity in synthetic applications?

  • Key Properties :

  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water, similar to structurally analogous triazole-thioethers .
  • Thermal Stability : Susceptible to decomposition under strong acidic/alkaline conditions or oxidative environments, necessitating inert atmospheres during reactions .
    • Characterization : Use HPLC for purity assessment (>95%), and confirm structure via 1H^1H/13C^{13}C NMR (e.g., triazole proton signals at δ 8.1–8.5 ppm) and HRMS .

Advanced Research Questions

Q. How can continuous flow synthesis improve the production of this compound compared to batch processes?

  • Advantages of Continuous Flow :

  • Reduced Reaction Time : Enhanced mass/heat transfer minimizes reaction times (e.g., from hours to minutes) by avoiding inefficient mixing in traditional batch reactors .
  • By-Product Suppression : Precise control of residence time and temperature reduces side reactions, improving selectivity .
    • Methodology : Optimize parameters (e.g., flow rate, solvent ratio) using microreactors. For example, a tandem system for sequential diazotization and coupling steps can achieve >85% yield with minimal purification .

Q. How can researchers resolve contradictions in spectral data interpretation for this compound derivatives?

  • Analytical Strategies :

  • Multi-Technique Validation : Combine 1H^1H-1H^1H COSY and HSQC NMR to assign overlapping proton signals in the triazole and mesitylthio moieties .
  • Computational Support : Use DFT calculations (e.g., B3LYP/6-311G+(d,p)) to predict NMR chemical shifts and compare with experimental data, resolving ambiguities in regiochemistry .
    • Case Study : For ambiguous NOE correlations, employ 15N^{15}N-labeled analogs or X-ray crystallography to confirm substituent positioning .

Q. What strategies optimize reaction conditions for synthesizing this compound analogs with enhanced bioactivity?

  • Optimization Approaches :

  • Solvent Selection : Use DMF or acetonitrile to enhance nucleophilicity of the triazole ring, improving substitution efficiency .
  • Catalyst Screening : Test non-metallic organocatalysts (e.g., DBU) to avoid metal contamination while maintaining high turnover .
    • Bioactivity Correlation : Introduce electron-withdrawing groups (e.g., nitro) at the triazole 5-position to enhance antifungal activity, as shown in docking studies against lanosterol 14α-demethylase (PDB: 3LD6) .

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